Cas no 2171914-65-9 (1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol)

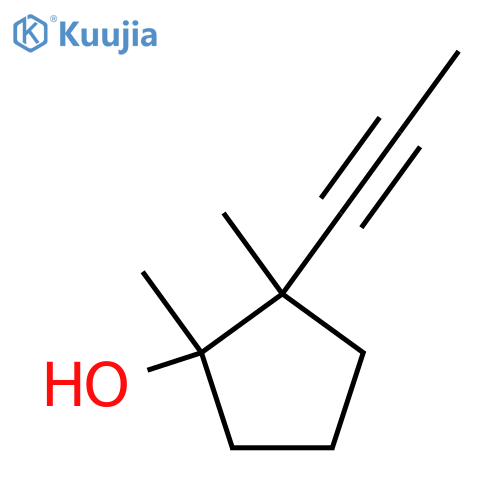

2171914-65-9 structure

商品名:1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol

1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol

- 2171914-65-9

- EN300-1637720

-

- インチ: 1S/C10H16O/c1-4-6-9(2)7-5-8-10(9,3)11/h11H,5,7-8H2,1-3H3

- InChIKey: JBWNFVKDUMYJBM-UHFFFAOYSA-N

- ほほえんだ: OC1(C)CCCC1(C#CC)C

計算された属性

- せいみつぶんしりょう: 152.120115130g/mol

- どういたいしつりょう: 152.120115130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1637720-0.5g |

1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol |

2171914-65-9 | 0.5g |

$1453.0 | 2023-06-04 | ||

| Enamine | EN300-1637720-0.1g |

1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol |

2171914-65-9 | 0.1g |

$1332.0 | 2023-06-04 | ||

| Enamine | EN300-1637720-250mg |

1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol |

2171914-65-9 | 250mg |

$972.0 | 2023-09-22 | ||

| Enamine | EN300-1637720-2.5g |

1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol |

2171914-65-9 | 2.5g |

$2969.0 | 2023-06-04 | ||

| Enamine | EN300-1637720-1.0g |

1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol |

2171914-65-9 | 1g |

$1515.0 | 2023-06-04 | ||

| Enamine | EN300-1637720-10.0g |

1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol |

2171914-65-9 | 10g |

$6512.0 | 2023-06-04 | ||

| Enamine | EN300-1637720-5000mg |

1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol |

2171914-65-9 | 5000mg |

$3065.0 | 2023-09-22 | ||

| Enamine | EN300-1637720-100mg |

1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol |

2171914-65-9 | 100mg |

$930.0 | 2023-09-22 | ||

| Enamine | EN300-1637720-500mg |

1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol |

2171914-65-9 | 500mg |

$1014.0 | 2023-09-22 | ||

| Enamine | EN300-1637720-0.05g |

1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol |

2171914-65-9 | 0.05g |

$1272.0 | 2023-06-04 |

1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol 関連文献

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

2171914-65-9 (1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol) 関連製品

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 157047-98-8(Benzomalvin C)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬